
N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds featuring piperazine rings and benzyl groups are explored across various studies for their biological activities, with some being used as drugs due to their significant pharmacological profiles.
Synthesis Analysis
The synthesis processes for compounds involving piperazine and benzyl groups often involve steps like reduction, cyclization, and refluxing with specific reagents. For example, the synthesis of certain benzimidazole derivatives as antihistaminic and antimicrobial agents involved hydrogenation and column chromatography for purification (Özbey, Kuş, & Göker, 2001).
Molecular Structure Analysis
Crystal structure analysis, including X-ray diffraction, is a common method for determining the conformation of molecules. Molecular structures often exhibit planar or near-planar configurations for benzimidazole ring systems, with specific geometries observed for the piperazine ring indicating no significant distortion from a perfect chair formation (Özbey, Kuş, & Göker, 2001).
Chemical Reactions and Properties
Chemical properties such as reactivity and stability are influenced by the molecular structure. For instance, the presence of specific substituents can impact the pharmacological activity, as seen in studies involving piperazine derivatives where the position and nature of substituents were crucial for activity (Cignarella, Loriga, & Paglietti, 1979).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Experimental and Empirical Assessment of New Analogs as Effective Corrosion Inhibitors : Two new 8-hydroxyquinoline analogs were synthesized and examined as corrosion inhibitors for C22E steel in HCl solution. The study demonstrated these compounds as effective inhibitors, with their performance validated through various measurements and theoretical simulations, suggesting potential applications in corrosion prevention technologies (About et al., 2020).
Synthesis and Structural Analysis
Synthesis and Crystal Structure of Benzimidazole Derivatives : The synthesis and biological evaluation of benzimidazole derivatives, known for their antihistaminic and antimicrobial activities, were reported. This research highlights the importance of structural analysis in developing compounds with potential therapeutic applications (Özbey et al., 2001).
Neuropharmacological Applications
An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : This study introduces a compound with significant potential in clinical efficacy for emesis and depression, emphasizing the importance of water solubility and oral activity in the development of therapeutic agents (Harrison et al., 2001).
Anticonvulsant Activity
Design, Synthesis, and Anticonvulsant Activity of Hybrid Compounds : This paper reports on the synthesis of hybrid anticonvulsant agents, combining elements from known antiepileptic drugs. The compounds displayed broad spectra of activity across different seizure models, suggesting a new avenue for the development of anticonvulsant therapies (Kamiński et al., 2015).
Antibiotic Adjuvants
Arylideneimidazolones as Potential Antibiotic Adjuvants Against Multidrug Resistant Bacteria : This study explores the modification of a known compound to develop new chemosensitizers to combat bacterial multidrug resistance (MDR). The findings demonstrate the significance of chemical modifications for enhancing antibiotic efficacy (Kaczor et al., 2019).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-29-11-13-31(14-12-29)23(18-7-8-22-19(15-18)9-10-30(22)2)17-28-25(33)24(32)27-16-20-5-3-4-6-21(20)26/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPKVOFYRFGTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
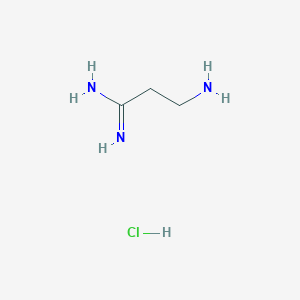
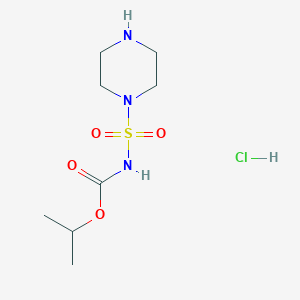


![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)
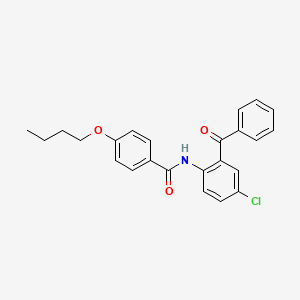
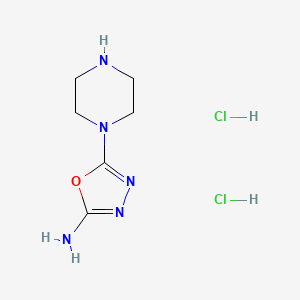
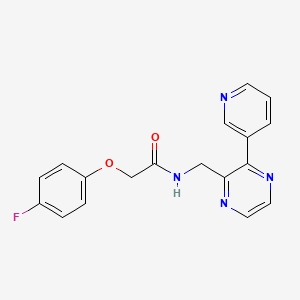
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
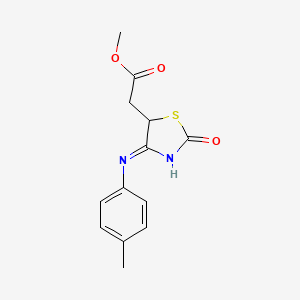

![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
